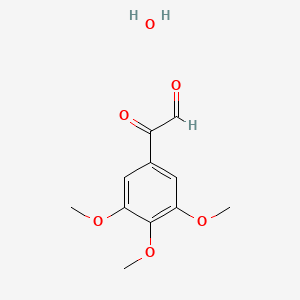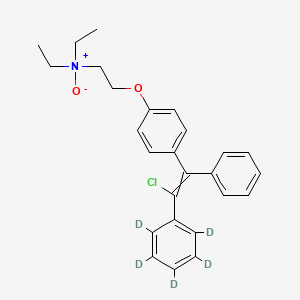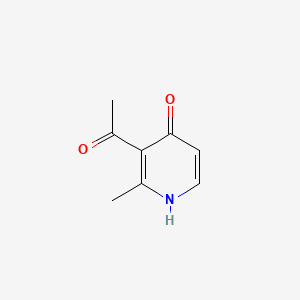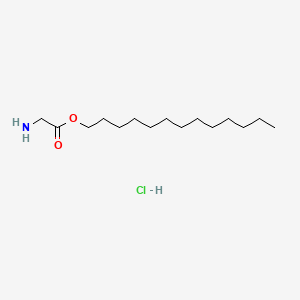
3,4,5-Trimethoxyphenylglyoxal hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxyphenylglyoxal hydrate is an organic compound with the molecular formula C11H12O5·H2O It is a derivative of phenylglyoxal, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized through the oxidation of 3,4,5-trimethoxyacetophenone. The oxidation process typically involves the use of oxidizing agents such as selenium dioxide or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,4,5-Trimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenylglyoxal derivatives depending on the nucleophile used.
科学研究应用
3,4,5-Trimethoxyphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The methoxy groups enhance its reactivity and specificity towards certain targets, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyacetophenone
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of the glyoxal group, which imparts distinct reactivity compared to other similar compounds. The combination of the glyoxal group with the trimethoxy-substituted phenyl ring provides a versatile scaffold for various chemical transformations and applications.
属性
CAS 编号 |
150114-69-5 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-6H,1-3H3 |
InChI 键 |
OWONHIWZFXFPFS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)








![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)
